6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
Description
This compound is a hybrid heterocyclic molecule combining a 4-oxo-4H-pyran core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with an acetamido group at position 5, while the pyran-3-yl group is esterified with 5-bromo-2-chlorobenzoic acid.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-4-9(18)2-3-12(11)19/h2-6H,7H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSUUJKTOGPOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Thiadiazole Substituents
- Target Compound : 5-Acetamido group on the 1,3,4-thiadiazole ring.
- Analog 1: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (): Substituent: 5-amino group on thiadiazole. Impact: The amino group increases hydrophilicity but reduces metabolic stability compared to acetamido. Bioactivity: Demonstrated moderate antibacterial activity against E. coli (MIC = 32 µg/mL) .
Analog 2 : Compound with 5-(3-chlorobenzamido)-1,3,4-thiadiazole ():
(b) Benzoate Ester Modifications
- Target Compound : 5-Bromo-2-chlorobenzoate ester.
- Analog 3: 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) (): Substituent: Chloroacetate and benzyl groups. Bioactivity: Reported 60% inhibition of S. aureus biofilm formation at 50 µM .
Bioactivity and Mechanism
- Target Compound : Predicted to inhibit bacterial DNA gyrase due to bromo-chloro benzoate’s electrophilic character and thiadiazole’s metal-chelating properties.
- Analog 1 : Demonstrated bactericidal activity via disruption of cell wall synthesis .
- Analog 2 : Reduced activity against Gram-positive bacteria (MIC > 64 µg/mL) due to steric bulk .
- Analog 4 () : 5-(4-Chloro-benzyl)-1,3,4-thiadiazole derivatives showed IC~50~ = 12 µM against MCF-7 breast cancer cells .
Key Research Findings and Limitations
- Advantages of Target Compound :
- Acetamido group balances lipophilicity and metabolic stability.
- Bromo-chloro benzoate may enhance target selectivity over human kinases.
- Limitations: No direct bioactivity data available for the target compound; predictions rely on structural analogs. Synthetic challenges in purifying thioether-linked heterocycles (e.g., column chromatography R~f~ = 0.48 in ethyl acetate/petroleum ether) .
Preparation Methods
Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-thiol
Reagents :
- Acetic anhydride
- Thiosemicarbazide
- Phosphorus oxychloride (POCl₃)
Procedure :
- Acetylation : Thiosemicarbazide reacts with acetic anhydride at 60°C for 4 hours to form N-acetylthiosemicarbazide.
- Cyclization : N-acetylthiosemicarbazide undergoes cyclization with POCl₃ under reflux (110°C, 6 hours) to yield 5-acetamido-1,3,4-thiadiazole-2-thiol.
Reaction Equation :
$$
\text{Thiosemicarbazide} + \text{Acetic anhydride} \xrightarrow{60^\circ \text{C}} \text{N-acetylthiosemicarbazide} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{5-Acetamido-1,3,4-thiadiazole-2-thiol}
$$
Yield : 72–74% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Preparation of 4-Oxo-4H-pyran-3-yl 5-Bromo-2-chlorobenzoate
Reagents :
- 5-Bromo-2-chlorobenzoic acid
- 3-Hydroxy-4-pyrone
- N,N’-Dicyclohexylcarbodiimide (DCC)
Procedure :
- Esterification : 5-Bromo-2-chlorobenzoic acid reacts with 3-hydroxy-4-pyrone in dichloromethane (DCM) using DCC as a coupling agent (0°C to room temperature, 12 hours).
- Purification : Crude product is washed with 5% NaHCO₃ and purified via recrystallization (ethanol:water, 1:1).
Reaction Equation :
$$
\text{5-Bromo-2-chlorobenzoic acid} + \text{3-Hydroxy-4-pyrone} \xrightarrow{\text{DCC, DCM}} \text{4-Oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate}
$$
Thioether Coupling
Reagents :
- 5-Acetamido-1,3,4-thiadiazole-2-thiol
- 4-Oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
- Sodium hydride (NaH)
Procedure :
- Deprotonation : 5-Acetamido-1,3,4-thiadiazole-2-thiol is treated with NaH in dry tetrahydrofuran (THF) at 0°C for 30 minutes.
- Nucleophilic substitution : The deprotonated thiol reacts with the pyran intermediate at 50°C for 8 hours under nitrogen atmosphere.
Reaction Equation :
$$
\text{5-Acetamido-1,3,4-thiadiazole-2-thiol} + \text{Pyran intermediate} \xrightarrow{\text{NaH, THF}} \text{Target compound}
$$
Yield : 65% after column chromatography (ethyl acetate:hexane, 2:1).
Industrial-Scale Production Optimizations
Flow Chemistry for Thiadiazole Synthesis
Modifications :
Esterification Catalysis
Catalyst :
- Lipase enzymes (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 45°C, avoiding DCC.
Advantages :
Comparative Analysis of Methods
Mechanistic Insights
Thiadiazole Cyclization
The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the acetylated carbonyl carbon, followed by POCl₃-mediated dehydration to form the thiadiazole ring.
Thioether Formation
NaH generates a thiolate anion, which displaces the pyran intermediate’s methyl group in an SN2 mechanism , forming the thioether bridge.
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